molecular formula C10H12BrN3O4 B8147448 Tert-butyl 3-bromo-5-nitropyridin-2-ylcarbamate

Tert-butyl 3-bromo-5-nitropyridin-2-ylcarbamate

Cat. No.: B8147448
M. Wt: 318.12 g/mol
InChI Key: ZYQVCODBOCMORH-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-5-nitropyridin-2-ylcarbamate is a chemical compound with the molecular formula C10H12BrN3O4 and a molecular weight of 318.12 g/mol . It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for tert-butyl 3-bromo-5-nitropyridin-2-ylcarbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromo-5-nitropyridin-2-ylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-bromo-5-nitropyridin-2-ylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-5-nitropyridin-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-bromo-5-nitropyridine-2-carboxylate
  • Tert-butyl 3-chloro-5-nitropyridin-2-ylcarbamate
  • Tert-butyl 3-bromo-5-nitropyridin-2-ylamine

Uniqueness

Tert-butyl 3-bromo-5-nitropyridin-2-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in synthetic and medicinal chemistry for the development of novel compounds with potential therapeutic applications .

Properties

IUPAC Name

tert-butyl N-(3-bromo-5-nitropyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O4/c1-10(2,3)18-9(15)13-8-7(11)4-6(5-12-8)14(16)17/h4-5H,1-3H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQVCODBOCMORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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